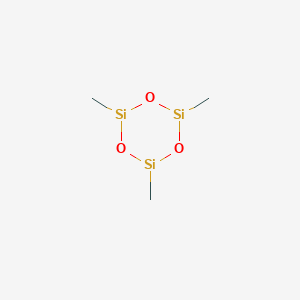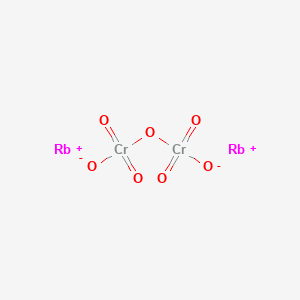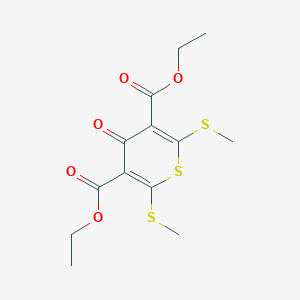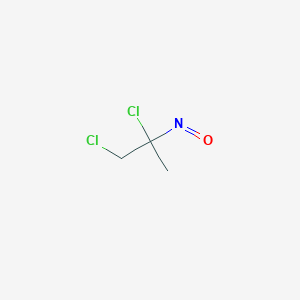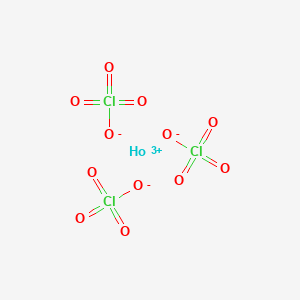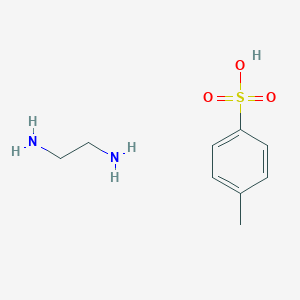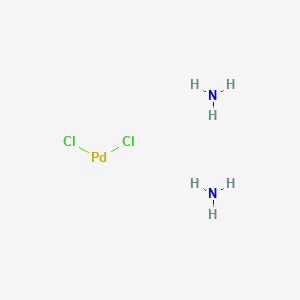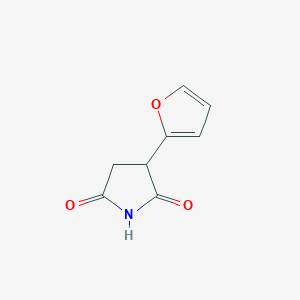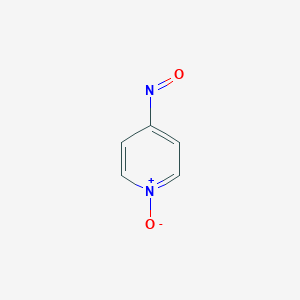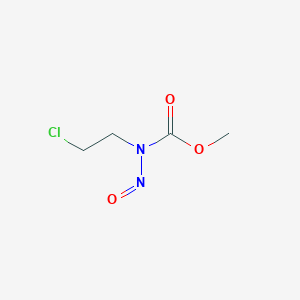
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester, commonly known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancers. CCNU belongs to the family of nitrosoureas, which are known for their cytotoxic properties. CCNU has been used for the treatment of brain tumors, lymphomas, and various other types of cancers.
Wirkmechanismus
CCNU exerts its anti-cancer effects by alkylating DNA and RNA, resulting in DNA damage and inhibition of DNA replication. CCNU also inhibits the activity of DNA repair enzymes, leading to further DNA damage and cell death. Additionally, CCNU has been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
CCNU has been shown to have a wide range of biochemical and physiological effects. CCNU has been shown to cause DNA damage, inhibit DNA replication, and induce cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties. CCNU has been associated with various side effects, including myelosuppression, gastrointestinal toxicity, and pulmonary toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
CCNU has several advantages for lab experiments. It is a well-established chemotherapeutic agent with a known mechanism of action. CCNU is also relatively easy to synthesize and has been extensively studied. However, CCNU has several limitations for lab experiments. It is highly toxic and requires careful handling. CCNU is also associated with various side effects, which may affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CCNU. One area of research is the development of new formulations of CCNU that may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that may predict the response to CCNU treatment. Additionally, there is a need for more studies on the immunomodulatory effects of CCNU and its potential use in combination with immunotherapies. Finally, there is a need for more studies on the long-term effects of CCNU treatment and its potential impact on cancer survivorship.
Synthesemethoden
CCNU can be synthesized by the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of acetic acid. The resulting product is then reacted with methyl isocyanate to yield CCNU.
Wissenschaftliche Forschungsanwendungen
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphomas, and various other types of cancers. CCNU has been shown to inhibit DNA replication and cause DNA damage, leading to cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
Eigenschaften
CAS-Nummer |
13589-15-6 |
|---|---|
Produktname |
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester |
Molekularformel |
C4H7ClN2O3 |
Molekulargewicht |
166.56 g/mol |
IUPAC-Name |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
InChI-Schlüssel |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
Kanonische SMILES |
COC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
13589-15-6 |
Synonyme |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



